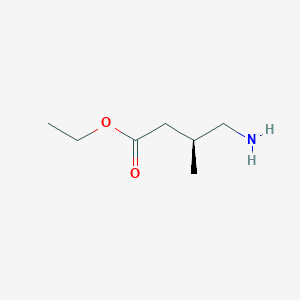
Ethyl (3S)-4-amino-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S)-4-amino-3-methylbutanoate, also known as L-Leucine ethyl ester, is a modified form of the essential amino acid leucine. It is a popular supplement among athletes and bodybuilders due to its ability to enhance muscle growth and improve exercise performance.
Mécanisme D'action
The exact mechanism of action of Ethyl (3S)-4-amino-3-methylbutanoate is not fully understood. However, it is believed to activate the mTOR pathway, which plays a key role in regulating protein synthesis and muscle growth. It may also increase the uptake of amino acids into muscle cells, leading to greater protein synthesis.
Biochemical and physiological effects:
In addition to its effects on muscle growth and exercise performance, Ethyl (3S)-4-amino-3-methylbutanoate may have other biochemical and physiological effects. It may improve insulin sensitivity, which could be beneficial for individuals with diabetes or metabolic disorders. It may also have antioxidant properties, which could help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl (3S)-4-amino-3-methylbutanoate in lab experiments is its ability to enhance muscle growth and improve exercise performance. This could be useful for studying the effects of exercise on muscle physiology and metabolism. However, a limitation is that it may not accurately reflect the effects of exercise in humans, as animal models may respond differently to the supplement.
Orientations Futures
There are several future directions for research on Ethyl (3S)-4-amino-3-methylbutanoate. One area of interest is its potential for improving muscle function in aging populations. Another area of interest is its effects on muscle metabolism in individuals with metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of the supplement.
Conclusion:
Ethyl (3S)-4-amino-3-methylbutanoate is a modified form of the essential amino acid leucine that has been shown to enhance muscle growth and improve exercise performance. While the exact mechanism of action is not fully understood, it is believed to activate the mTOR pathway and increase amino acid uptake into muscle cells. Ethyl (3S)-4-amino-3-methylbutanoate may also have other biochemical and physiological effects, such as improving insulin sensitivity and acting as an antioxidant. While there are advantages to using the supplement in lab experiments, further research is needed to fully understand its effects and potential future applications.
Méthodes De Synthèse
Ethyl (3S)-4-amino-3-methylbutanoate can be synthesized through the esterification of L-leucine with ethanol. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Ethyl (3S)-4-amino-3-methylbutanoate has been the subject of numerous scientific studies due to its potential benefits for muscle growth and exercise performance. Research has shown that it may increase protein synthesis and prevent muscle breakdown, leading to greater muscle mass and strength gains. It may also improve endurance and reduce fatigue during exercise.
Propriétés
IUPAC Name |
ethyl (3S)-4-amino-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSJSQKWRWJLCD-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3S)-4-amino-3-methylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)








![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)
![3-Phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one](/img/structure/B2632909.png)

![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)